N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide

Description

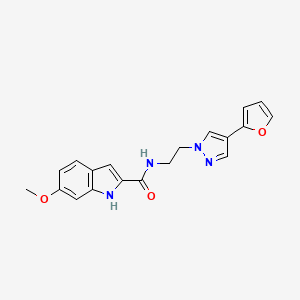

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure combines a 6-methoxyindole core linked via a carboxamide group to an ethyl spacer, terminating in a 4-(furan-2-yl)-substituted pyrazole moiety. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of indole and pyrazole groups in targeting enzymes or receptors, such as kinases or G protein-coupled receptors (GPCRs).

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-25-15-5-4-13-9-17(22-16(13)10-15)19(24)20-6-7-23-12-14(11-21-23)18-3-2-8-26-18/h2-5,8-12,22H,6-7H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLMHQJPSORKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process often begins with the preparation of the furan and pyrazole intermediates, followed by their coupling with the indole derivative. Common reagents used in these reactions include brominating agents, phosphonates, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The indole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a compound of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores the applications of this compound, supported by data tables and case studies.

Anticancer Activity

Research has indicated that compounds containing furan and pyrazole derivatives exhibit anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, a study demonstrated that similar indole-based compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .

Anti-inflammatory Properties

Indole derivatives are known for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially reducing cytokine release and inflammation markers. A case study involving related compounds showed promising results in reducing inflammation in animal models .

Antimicrobial Activity

The furan and pyrazole rings have been associated with antimicrobial activity. Compounds with similar structures have been tested against various pathogens, including bacteria and fungi. Preliminary data suggest that this compound could exhibit antimicrobial properties, warranting further investigation .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Anticancer | |

| Compound B | Anti-inflammatory | |

| Compound C | Antimicrobial |

Table 2: Structural Features

| Feature | Description |

|---|---|

| Furan Ring | Present |

| Pyrazole Moiety | Present |

| Indole Derivative | Present |

| Methoxy Group | Present |

Case Study 1: Anticancer Screening

A study evaluated the anticancer potential of various indole derivatives, including those structurally similar to this compound. Results indicated significant inhibition of cell growth in breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

In an experimental model of arthritis, related compounds were administered to assess their anti-inflammatory effects. Results showed a marked decrease in paw swelling and inflammatory cytokines, suggesting that the compound could be beneficial in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The provided evidence focuses on analogs with piperidine- or isobutyryl-substituted indole carboxamides. Below is a comparative analysis based on structural motifs and inferred properties:

Table 1: Structural Comparison of Key Analogous Compounds

*Molecular weights calculated using PubChem tools or derived from evidence.

Key Observations:

Solubility and Lipophilicity :

- Piperidine derivatives (–2) are likely more water-soluble due to their basic amine groups, whereas the furan-pyrazole moiety in the target compound may increase logP values, favoring blood-brain barrier penetration.

Synthetic Accessibility :

- The synthesis of the target compound’s pyrazole-furan group (via cyclocondensation or cross-coupling reactions) contrasts with the reductive amination or acylation steps used for piperidine analogs in –2 .

Research Findings and Hypothetical Implications

- Kinase Inhibition : Pyrazole-containing analogs (e.g., JAK/STAT inhibitors) often exhibit enhanced selectivity due to heterocyclic interactions with ATP-binding pockets. The furan group may further modulate affinity .

- Metabolic Stability : The 6-methoxyindole group in the target compound could improve oxidative stability compared to methyl-substituted analogs in –2, as methoxy groups resist CYP450-mediated demethylation.

Limitations and Knowledge Gaps

- In vitro profiling against kinase or GPCR panels.

- ADME assays to compare solubility, plasma protein binding, and metabolic stability with piperidine-based analogs.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound known for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications in drug development.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity:

- Furan Ring : Known for its reactivity and potential in medicinal chemistry.

- Pyrazole Moiety : Associated with various pharmacological effects, including anti-inflammatory and anticancer properties.

- Indole Structure : Commonly found in many natural products and pharmaceutical agents, contributing to its bioactivity.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance:

-

Cytotoxicity Studies : The compound has shown promising results against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). Specific IC50 values have been reported, indicating the concentration required to inhibit cell growth by 50%:

Cell Line IC50 (µM) MCF7 0.01 A549 0.03 HT-29 31.5

These values suggest that the compound could be a potent candidate for further development as an anticancer agent .

Antimicrobial Activity

The presence of the furan and pyrazole rings may enhance the compound's antimicrobial properties. Studies have indicated that similar compounds demonstrate:

- Broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Antifungal activity , making it a potential candidate for treating infections caused by fungi .

Anti-inflammatory Effects

Compounds containing pyrazole moieties have been reported to possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Synthesis of the Compound

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:

- Formation of the Pyrazole Ring : Using appropriate reagents to form the pyrazole structure.

- Introduction of the Furan Group : Electrophilic substitution reactions can be employed.

- Indole Carboxamide Formation : Final steps involve coupling reactions to introduce the indole carboxamide moiety.

Case Studies and Research Findings

Several studies highlight the biological activity of similar compounds:

- Study on Pyrazole Derivatives : A study demonstrated that derivatives showed significant cytotoxicity against various cancer cell lines, with some exhibiting IC50 values as low as 0.16 µM against Aurora-A kinase, indicating strong potential as anticancer agents .

- Antimicrobial Evaluation : Another research paper reported that compounds with furan and pyrazole structures exhibited notable antimicrobial effects, suggesting a synergistic effect due to their combined functionalities .

- Inflammation Inhibition : Research has also shown that certain pyrazole derivatives can effectively inhibit inflammation-related pathways, providing a basis for their use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.